SCIO-469 - 309913-83-5

SCIO-469

Catalog Number: EVT-283223
CAS Number: 309913-83-5
Molecular Formula: C27H30ClFN4O3
Molecular Weight: 513.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SCIO-469 (SCIO-469) is a small molecule, ATP-competitive inhibitor of the p38α MAPK, exhibiting high selectivity for p38α with an IC50 of 9 nM []. It has been investigated extensively in preclinical and clinical research for its potential anti-inflammatory effects in various diseases, including rheumatoid arthritis, multiple myeloma, myelodysplastic syndromes, and osteoarthritis.

Synthesis Analysis

One of the papers describes the synthesis of SCIO-469 analogs []. They were prepared through a multi-step process that involved synthesizing an indole core, followed by attaching a carboxamide group and further modifications to introduce various substituents.

Molecular Structure Analysis

The molecular structure of SCIO-469 has been analyzed through X-ray crystallography in complex with the p38α MAPK []. This analysis provided insights into its binding mode and interactions with the protein, which is crucial for understanding its inhibitory activity. Notably, SCIO-469 forms key hydrogen bonds with residues in the hinge region of the ATP-binding pocket of p38α.

Mechanism of Action

SCIO-469 exerts its biological effects by selectively inhibiting the p38α MAPK isoform [, , , , , , , , ]. This kinase plays a crucial role in inflammatory responses by regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By inhibiting p38α, SCIO-469 suppresses the synthesis of these cytokines, thereby reducing inflammation.

Applications
  • Multiple Myeloma: Preclinical studies demonstrated the efficacy of SCIO-469 in inhibiting myeloma cell proliferation both directly and by affecting the bone marrow microenvironment [, , , , , , , ]. It was shown to suppress the production of IL-6, VEGF, and other factors that contribute to tumor growth and survival. A Phase II trial evaluated SCIO-469 as a monotherapy or in combination with Bortezomib (Velcade) in patients with relapsed or refractory multiple myeloma []. While SCIO-469 monotherapy did not result in objective responses, it stabilized the disease in 24% of patients. The combination therapy with Bortezomib demonstrated more promising results [].

  • Myelodysplastic Syndromes (MDS): Research suggests that SCIO-469 could potentially restore hematopoiesis in MDS by inhibiting overactivated p38 MAPK [, , , ]. SCIO-469 was shown to decrease apoptosis and stimulate the formation of erythroid and myeloid colonies in vitro. A phase I/II trial evaluated its safety and tolerability in patients with low and intermediate-1 risk MDS []. Preliminary results indicated that SCIO-469 was well tolerated and demonstrated modest activity [].

  • Osteoarthritis: Research suggests that SCIO-469 loaded microparticles could be used for osteoarthritis treatment []. The fluorescence properties of SCIO-469 allow for the imaging and localization of the drug, enabling researchers to study its distribution and release kinetics within the joint.

  • Acute Skin Inflammation: SCIO-469 demonstrated efficacy in reducing acute skin inflammation in a guinea pig model [, ]. Topical application of SCIO-469 significantly reduced myeloperoxidase activity, phosphorylated p38 MAPK, IL-6, and COX-2 levels [, ].

  • Acute Postsurgical Pain: A clinical trial demonstrated the analgesic efficacy of SCIO-469 in acute postsurgical dental pain [, ]. Preoperative administration of SCIO-469 significantly increased the time to rescue medication compared to placebo [, ].

  • Diabetes-Induced Impairment of Wound Healing: Research suggests that p38 MAPK inhibition with SCIO-469 could improve wound healing in diabetic mice [, ]. SCIO-469 positively impacted wound contraction, granulation tissue formation, re-epithelialization, and wound maturity [, ].

SD-282

Compound Description: SD-282 is a structural analog of SCIO-469 and is also an indole-5-carboxamide, ATP-competitive inhibitor of p38α MAPK []. In vivo studies demonstrated that SD-282 significantly reduced both RPMI-8226 tumor growth and angiogenesis. Additionally, SD-282 treatment significantly reduced the expression of heat-shock protein-27 (HSP-27) and phospho-p38 in tumor cells [].

Neflamapimod (VX-745)

Compound Description: Neflamapimod is a structurally dissimilar p38α/β inhibitor []. While preclinical PET imaging studies in rodents showed that neflamapimod did not displace [11C]Talmapimod uptake in the brain, in vitro studies using digital autoradiography in fresh-frozen rodent brain tissue showed neflamapimod could marginally decrease the total [11C]Talmapimod signal [].

SB203580

Compound Description: SB203580 is a selective inhibitor of both the α and β isoforms of p38 MAPK []. In isolated rat heart preparations, pretreatment with SB203580 abolished the cardioprotective effects of carbon monoxide-releasing molecule-2 (CORM-2), which is mediated by p38β activation [].

TAK-715

Compound Description: TAK-715 is a clinical candidate that inhibits p38α function []. X-ray crystallography studies revealed the binding interactions between TAK-715 and p38α [].

Properties

CAS Number

309913-83-5

Product Name

Talmapimod

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide

Molecular Formula

C27H30ClFN4O3

Molecular Weight

513.0 g/mol

InChI

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1

InChI Key

ZMELOYOKMZBMRB-DLBZAZTESA-N

SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

SD282, SD-282, SD 282, SCIO282, SCI O282, SCI-O282, Talmapimod

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.